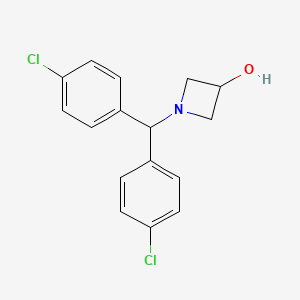
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol
Descripción general
Descripción
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is characterized by the presence of two 4-chlorophenyl groups attached to a central azetidin-3-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol typically involves the reaction of 4-chlorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-[Bis(4-chlorophenyl)methyl]azetidin-2-ol: Similar structure but with a different position of the hydroxyl group.
1-[Bis(4-chlorophenyl)methyl]pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is unique due to its specific azetidin-3-ol structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15Cl2NO |
|---|---|
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
1-[bis(4-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(19-9-15(20)10-19)12-3-7-14(18)8-4-12/h1-8,15-16,20H,9-10H2 |
Clave InChI |
SFXIMUPKAOTJSI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

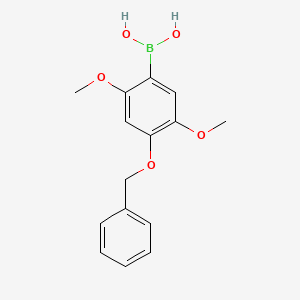
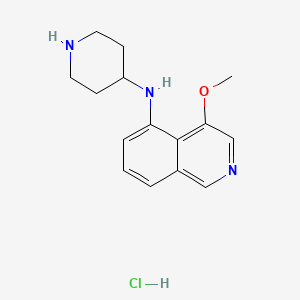
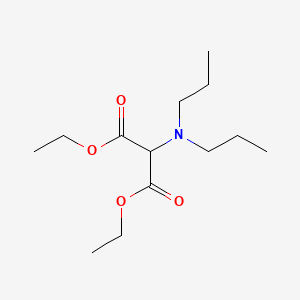


![ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8572229.png)
![3-Fluoro-4-[(6-methylpyridin-3-yl)oxy]aniline](/img/structure/B8572245.png)

![[3-Methoxy-5-(3-methoxypropoxy)phenyl]methanol](/img/structure/B8572254.png)
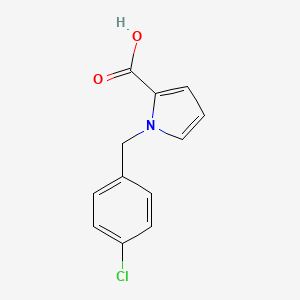
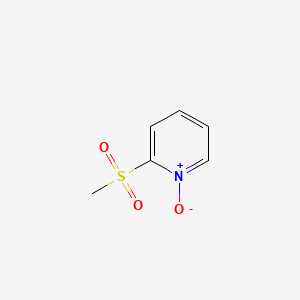
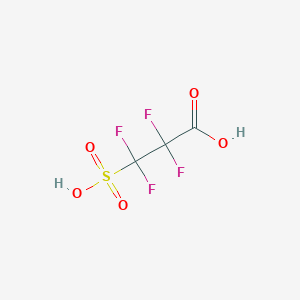
![[Trans-2-ethynylcyclopropyl]methanol](/img/structure/B8572276.png)
